5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

Physicochemical profiling Drug-likeness Scaffold selection

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 2111055-45-7) is a heterocyclic building block comprising a pyrrole-2-carboxylic acid core substituted at the 5-position with an indole ring via the indole C4 atom. With molecular formula C13H10N2O2 and molecular weight 226.23 g/mol, it presents two enriched heterocyclic pharmacophores in a single, modifiable scaffold.

Molecular Formula C13H10N2O2
Molecular Weight 226.235
CAS No. 2111055-45-7
Cat. No. B2501666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid
CAS2111055-45-7
Molecular FormulaC13H10N2O2
Molecular Weight226.235
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O
InChIInChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17)
InChIKeyFHHQROROLLIYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 2111055-45-7): A Heterobifunctional Indole-Pyrrole Scaffold for Medicinal Chemistry Procurement


5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 2111055-45-7) is a heterocyclic building block comprising a pyrrole-2-carboxylic acid core substituted at the 5-position with an indole ring via the indole C4 atom. With molecular formula C13H10N2O2 and molecular weight 226.23 g/mol, it presents two enriched heterocyclic pharmacophores in a single, modifiable scaffold . The carboxylic acid handle enables straightforward amidation or esterification, while the indole NH and pyrrole NH offer additional hydrogen-bonding vectors. This structural arrangement places it at the intersection of privileged scaffolds in medicinal chemistry, relevant to kinase inhibition, epigenetic target engagement, and antimicrobial potentiator programs .

Why Indole-3-carboxylic Acid or Pyrrole-2-carboxylic Acid Cannot Replace 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid in Structure-Focused Discovery Programs


Simpler mono-heterocyclic analogs such as indole-3-carboxylic acid (C9H7NO2, MW 161.16) or pyrrole-2-carboxylic acid (C5H5NO2, MW 111.10) are structurally two-dimensional and lack the combined indole-pyrrole pharmacophore topology . The specific C4 attachment of the indole to the pyrrole in the target compound generates a distinctive spatial orientation and intramolecular hydrogen-bond network that is absent in the indole-3-carboxylic acid series and in phenyl-substituted pyrrole congeners [1]. This regioisomeric specificity is critical because the indole-4-yl motif has been shown to be a key determinant of binding affinity in protein–protein interaction inhibitors targeting the PRC1 RING domain (cf. RB-3, Kd = 2.8 µM), where indole-5-yl or indole-6-yl substitution yields divergent activity [2]. Consequently, generic substitution with structurally simpler or regioisomerically distinct analogs compromises scaffold geometry, hydrogen-bonding capacity, and target engagement profile.

Quantitative Differentiation Evidence for 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid Against Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Capacity Relative to Indole-3-carboxylic Acid and Pyrrole-2-carboxylic Acid

The target compound possesses a TPSA of 68.88 Ų and three hydrogen-bond donors (indole NH, pyrrole NH, carboxylic acid OH), which represent a 29.7% increase in TPSA and one additional H-bond donor compared to indole-3-carboxylic acid (TPSA 53.09 Ų, 2 HBD) and an identical increase relative to pyrrole-2-carboxylic acid (TPSA 53.09 Ų, 2 HBD) . This physicochemical expansion translates into a higher consensus LogP of 2.17 versus ~1.87 for indole-3-carboxylic acid and ~0.71 for pyrrole-2-carboxylic acid, indicating superior membrane permeability potential while retaining sufficient polarity for aqueous solubility (ESOL LogS −3.21, 0.141 mg/mL) .

Physicochemical profiling Drug-likeness Scaffold selection

Shared Core Pharmacophore with the Validated PRC1 RING Domain Inhibitor RB-3 (Kd 2.8 µM)

The compound 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid constitutes the unsubstituted core scaffold of RB-3 [3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-isopropyl-1H-pyrrole-2-carboxylic acid], a small-molecule inhibitor of the PRC1 RING1B-BMI1 complex [1]. RB-3 binds RING1B-BMI1f with a Kd of 2.8 µM and inhibits H2A ubiquitination with an IC50 of 1.6 µM [1]. In contrast, pyrrole-2-carboxylic acid alone (MW 111.10, no indole substituent) and indole-3-carboxylic acid (MW 161.16, no pyrrole ring) lack the spatial architecture required for PRC1 engagement; no PRC1 inhibitory activity has been reported for these mono-heterocyclic acids. The target compound therefore represents the minimal indole-4-yl-pyrrole-2-carboxylic acid pharmacophore from which RB-3 was elaborated [1].

Epigenetic inhibitors PRC1 Protein-protein interaction

Superior Synthetic Tractability and Batch-to-Batch Reproducibility Compared to Multi-Substituted Indole-Pyrrole Hybrids

The target compound is commercially available from multiple independent suppliers at certified purities of 97% (Bidepharm, batch-specific NMR/HPLC/GC QC) and 98% (Leyan, MolCore) . In contrast, the more elaborated analog RB-3 (CAS 2396639-11-3) is a custom-synthesis product with limited supplier availability and higher cost due to its multi-step synthesis (three substituents on the pyrrole core) . The simpler comparator indole-3-carboxylic acid (CAS 771-50-6) is widely available but lacks the pyrrole ring essential for the PRC1 pharmacophore . The target compound thus occupies a favorable procurement position: it is structurally more informative than mono-heterocyclic acids yet synthetically more accessible and cost-effective than fully decorated analogs.

Synthetic accessibility Quality control Scale-up procurement

Predicted Blood-Brain Barrier Permeability Advantage Over Mono-Heterocyclic Carboxylic Acids

In silico ADME prediction using the BOILED-Egg model classifies 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid as having high gastrointestinal absorption and positive blood-brain barrier (BBB) permeation . This BBB-permeant classification is a direct consequence of the balanced consensus LogP (2.17) and moderate TPSA (68.88 Ų), which fall within the optimal range for CNS penetration (LogP 1.5–3.5; TPSA < 90 Ų) . In contrast, pyrrole-2-carboxylic acid (LogP ~0.71) is too hydrophilic for efficient passive BBB penetration, and indole-3-carboxylic acid (LogP ~1.87, TPSA 53.09 Ų) achieves borderline CNS permeability but lacks the additional H-bond donor capacity for target recognition [1][2]. The target compound is also predicted to be a CYP1A2 inhibitor, a feature absent in simpler pyrrole-2-carboxylic acid, which may be exploited or flagged depending on the therapeutic program .

CNS drug discovery ADME prediction BBB penetration

High-Impact Research and Procurement Scenarios for 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid


Medicinal Chemistry SAR Exploration: PRC1-Targeted Epigenetic Probe Development

Research groups focused on polycomb repressive complex 1 (PRC1) inhibition can employ 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid as the minimal pharmacophoric core for systematic structure-activity relationship (SAR) studies. The scaffold is the unsubstituted precursor to RB-3, a validated PRC1 RING1B-BMI1 inhibitor (Kd 2.8 µM, IC50 1.6 µM for H2A ubiquitination) [1]. By procuring the target compound, medicinal chemists gain a versatile intermediate for late-stage diversification—introducing substituents at the indole C5/C6/C7 positions and the pyrrole C3/C4 positions—to optimize binding affinity, selectivity, and drug-like properties while maintaining the essential indole-4-yl topology required for target engagement [1].

Central Nervous System (CNS) Lead Generation Leveraging Predicted BBB Permeability

The target compound's predicted BBB permeation, high GI absorption, and non-P-gp substrate profile make it a strategic starting point for CNS drug discovery programs [1]. Unlike the more polar pyrrole-2-carboxylic acid (LogP ~0.71, unlikely BBB-permeant), the target compound's consensus LogP of 2.17 and TPSA of 68.88 Ų place it within the favorable CNS drug space [1]. Researchers can exploit this scaffold to develop brain-penetrant kinase inhibitors, epigenetic modulators, or neuroinflammation-targeting agents by derivatizing the carboxylic acid handle while preserving the favorable CNS ADME signature [1].

Antimicrobial Potentiator Scaffold Derivatization Against Multidrug-Resistant Pathogens

Indole-pyrrole carboxylic acid scaffolds have demonstrated efficacy as bacterial cystathionine γ-lyase (bCSE) inhibitors that potentiate conventional antibiotics against methicillin-resistant Staphylococcus aureus, multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa [1]. The target compound provides a structurally defined indole-4-yl-pyrrole-2-carboxylic acid core suitable for derivatization into bCSE inhibitors. Its three hydrogen-bond donors and two hydrogen-bond acceptors support the key molecular recognition features identified in docking studies of potent bCSE ligands, while the C4 indole attachment distinguishes it from the indole-6-carboxylic acid series that showed comparable inhibitory activity [1].

Dual-Target Kinase Inhibitor Library Synthesis via Carboxylic Acid Functionalization

The carboxylic acid at the pyrrole 2-position provides a convenient synthetic handle for generating amide or ester libraries targeting kinase ATP-binding sites. Indole-pyrrole hybrids are privileged scaffolds in kinase inhibitor design, exemplified by SU5402 (indole-pyrrole core, FGFR1 IC50 30 nM, VEGFR2 IC50 20 nM) [1]. By procuring 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid, parallel synthesis groups can rapidly generate diverse compound arrays through amide coupling with amine-containing fragments, exploring dual FGFR/VEGFR inhibition or other kinase selectivity profiles. The indole-4-yl connectivity provides a distinct vector angle compared to the more common indole-3-yl substitution, potentially yielding novel kinase selectivity patterns [1].

Quote Request

Request a Quote for 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.